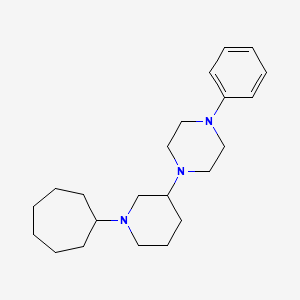![molecular formula C17H17N3O2 B6104889 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide, also known as CPI-1189, is a novel drug that has shown potential in treating various diseases. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have anti-inflammatory, anti-cancer, and metabolic effects. In
Mecanismo De Acción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various metabolic and inflammatory pathways. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid metabolism, glucose uptake, and anti-inflammatory pathways. This results in the anti-inflammatory, anti-cancer, and metabolic effects observed with this compound treatment.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines and inhibits cancer cell proliferation. In vivo studies have shown that this compound improves insulin sensitivity, reduces blood glucose levels, and reduces inflammation in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide in lab experiments is its selectivity for PPARδ, which allows for specific modulation of metabolic and inflammatory pathways. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide. One direction is to investigate the potential of this compound in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to explore the anti-cancer effects of this compound in different types of cancer. Another direction is to develop more potent and soluble analogs of this compound for improved therapeutic efficacy.
Conclusion
In conclusion, this compound is a novel compound that has shown potential in treating various diseases. Its selective agonism of PPARδ allows for specific modulation of metabolic and inflammatory pathways, resulting in anti-inflammatory, anti-cancer, and metabolic effects. While there are limitations to its use in lab experiments, this compound has promising potential for future therapeutic development.
Métodos De Síntesis
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methyl-3-nitrobenzoic acid, which is converted to the corresponding amide using isonicotinyl chloride. The resulting compound is then reacted with cyclopropylcarbonyl chloride to obtain this compound. The final product is purified using column chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide has been extensively studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been found to have metabolic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-5-6-12)3-2-4-15(11)20-17(22)13-7-9-18-10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVBIRGLLRAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B6104806.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6104817.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6104825.png)
![methyl {4-[(methoxyamino)sulfonyl]phenoxy}acetate](/img/structure/B6104829.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}benzamide](/img/structure/B6104849.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6104853.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6104858.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6104866.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6104887.png)
![N-allyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104891.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B6104892.png)